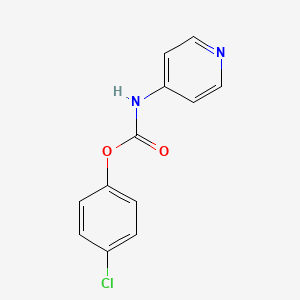

(4-Chlorophenyl) N-pyridin-4-ylcarbamate

Description

(4-Chlorophenyl) N-pyridin-4-ylcarbamate is a carbamate derivative featuring a 4-chlorophenyl group and a pyridin-4-yl moiety. Carbamates are well-known for their structural versatility, often serving as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

161122-76-5 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

(4-chlorophenyl) N-pyridin-4-ylcarbamate |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-1-3-11(4-2-9)17-12(16)15-10-5-7-14-8-6-10/h1-8H,(H,14,15,16) |

InChI Key |

QWOCPRQOMDUDHE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Carbamate Derivatives

Benzyl N-(4-Pyridyl)carbamate ():

- Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran.

- Structural Features : Exhibits intramolecular N—H⋯N hydrogen bonds and C—O⋯O—C interactions (O⋯O = 3.06 Å), leading to layered crystal packing.

- The chlorine atom in the target compound may enhance electronegativity and influence intermolecular interactions (e.g., halogen bonding).

N-(4-Chlorophenyl)-4-methylpyridin-2-amine ():

- Synthesis : Derived from 2-chloro-4-methylpyridine and 4-chloroaniline.

- Structural Features: Non-planar geometry (48.03° dihedral angle between rings) and N—H⋯N hydrogen bonds forming dimeric aggregates.

- Comparison : The absence of a carbamate group in this amine derivative reduces hydrogen-bonding diversity but increases rigidity. The chlorine substituent likely enhances lipophilicity, similar to the target carbamate .

Functional Analogues: Chlorophenyl-Containing Heterocycles

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ():

- Physical Properties: Melting points (268–287°C), molecular weights (466–545 g/mol), and yields (67–81%) vary with substituents (-CH3, -NO2, -Br).

- Comparison : The target carbamate, with a simpler structure, may exhibit lower molecular weight (~250–300 g/mol) and higher solubility due to the polar carbamate group. Melting points are likely lower than 268°C if less rigid .

(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl) Prop-2-en-1-one ():

- Computational Insights : DFT studies (B3LYP/6-311G(d,p)) reveal charge distribution and reactivity influenced by the 4-chlorophenyl group.

Bioactive Analogues

1-(4-Chlorophenyl)-4-((4-Chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) ():

- Bioactivity : Antifungal activity against C. albicans attributed to the para-substituted aromatic moiety and free -NH- linker.

Physico-Chemical Properties

Spectroscopic Data :

- 1H NMR : Expected signals for aromatic protons (δ 7.2–8.5 ppm), NH (δ 5.5–6.5 ppm), and carbamate carbonyl (δ 150–155 ppm in 13C NMR).

- IR : Strong absorption for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.